7-Bromo-3-iodo-1H-indazole
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Overview
Description
7-Bromo-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of bromine and iodine atoms at the 7th and 3rd positions, respectively
Mechanism of Action
Target of Action
7-Bromo-3-iodo-1H-indazole is a derivative of indazole, a heterocyclic compound . Indazole-containing compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways, depending on their specific targets
Result of Action
Indazole derivatives are known to have various effects at the molecular and cellular levels, depending on their specific targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodo-1H-indazole typically involves halogenation reactions. One common method is the bromination of 3-iodo-1H-indazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the iodine atom is replaced by an aryl or vinyl group using palladium catalysts.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
- Substituted indazoles with various functional groups depending on the nucleophile or coupling partner used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its role in drug discovery and development, particularly as a scaffold for designing kinase inhibitors.
Industry: Utilized in the development of advanced materials and as intermediates in organic synthesis.
Comparison with Similar Compounds
3-Iodo-1H-indazole: Lacks the bromine atom but shares similar reactivity and applications.
7-Bromo-1H-indazole: Lacks the iodine atom but can undergo similar chemical reactions.
5-Bromo-3-iodo-1H-indazole: Another halogenated indazole with different substitution patterns.
Uniqueness: 7-Bromo-3-iodo-1H-indazole is unique due to the presence of both bromine and iodine atoms, which can influence its chemical reactivity and biological activity. The dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Properties
IUPAC Name |
7-bromo-3-iodo-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNJULUTBLCRHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646581 |
Source
|
Record name | 7-Bromo-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-26-1 |
Source
|
Record name | 7-Bromo-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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